Aklanonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

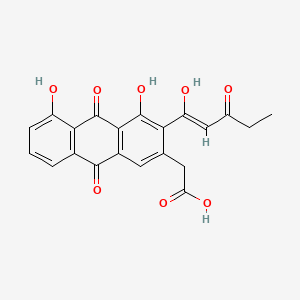

Aklanonic acid is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Aklanonic acid typically involves multi-step organic reactions. Common synthetic routes may include:

Starting Material: Anthracene or its derivatives.

Functionalization: Introduction of acetic acid and hydroxyl groups through reactions such as Friedel-Crafts acylation, oxidation, and reduction.

Final Steps: Formation of the pentenyl group and final oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity. Techniques such as chromatography and crystallization are used for purification.

化学反応の分析

Enzymatic Cyclization to Aklaviketone

Aklanonic acid methyl ester undergoes stereoselective cyclization catalyzed by the polyketide cyclase AknH, forming aklaviketone. This reaction involves:

-

Mechanism : Closure of the fourth carbon ring via acid-base catalysis at Asp121

-

Stereochemical Control : Tyr15 and Asn51 residues determine C9-R product configuration

-

Substrate Flexibility : AknH can process nogalonic acid methyl ester to yield auraviketone (C9-S) under modified conditions

Key Reaction :

Aklanonic acid methyl esterAknHAklaviketone C9 R

| Parameter | Detail |

|---|---|

| Optimal pH | 7.5–8.0 |

| Temperature | 30°C |

| Catalytic Efficiency (kcat/Km) | 2.4×103M−1s−1 |

Solvent-Induced Conversion to Aklanone

This compound exhibits instability in polar aprotic solvents, leading to spontaneous conversion:

-

Conditions : Dimethyl sulfoxide (DMSO) or pyridine at 25°C

-

Product : Aklanone, a 1,8-dihydroxyanthraquinone derivative

-

Structural Change : Loss of carboxylic acid group and aromatization

Reaction Pathway :

Aklanonic acidDMSO PyridineAklanone+H2O

| Property | This compound | Aklanone |

|---|---|---|

| Melting Point | 203–204°C (dec) | 185–187°C |

| UV λmax (CHCl3) | 258, 282 (sh), 438 nm | 272, 320, 480 nm |

Oxygenase-Mediated Oxidation

The anthrone form of this compound is oxidized to the anthraquinone structure by AknX oxygenase:

-

Substrate : this compound anthrone (unstable; emodinanthrone used experimentally)

-

Cofactor : Flavin adenine dinucleotide (FAD)

-

Product Stability : Anthraquinone form is resistant to autoxidation

Enzymatic Reaction :

Aklanonic acid anthrone+O2AknXAklanonic acid+H2O2

Biosynthetic Modifications for Analog Development

Engineered polyketide synthases (PKSs) enable structural diversification:

-

Primer Unit Engineering : Replacement of starter units (e.g., propionyl-CoA with acetyl-CoA) alters side-chain chemistry

-

Decaketide Backbone Editing : Module swapping in PKS yields truncated (hexa-/octaketides) or extended derivatives

Engineered Reaction Example :

Malonyl CoA+Alternative primerModified PKSAklanonic acid analogue

| Modification Type | Structural Impact | Bioactivity Change |

|---|---|---|

| C-9 Side Chain Shortening | Reduced hydrophobicity | Altered cellular uptake |

| Ring Methylation | Enhanced planar rigidity | Increased DNA intercalation |

pH-Dependent Tautomerization

In aqueous solutions, this compound exhibits keto-enol tautomerism:

-

Acidic Conditions (pH < 4) : Dominant keto form (quinoid structure)

-

Basic Conditions (pH > 8) : Enolate form stabilized, enhancing solubility

Equilibrium :

Keto form⇌Enol form(pKa=6.7)

Methyl Esterification

Methylation at the C-11 carboxyl group is critical for downstream glycosylation:

-

Enzyme : this compound methyltransferase (DauC)

-

Biological Role : Prepares molecule for deoxysugar attachment

Reaction :

Aklanonic acid+SAMDauCAklanonic acid methyl ester+SAH

This reactivity profile underscores this compound’s dual role as a biosynthetic hub and a platform for semisynthetic antibiotic development. The balance between its inherent chemical instability and enzyme-guided transformations makes it a focus of both mechanistic enzymology and medicinal chemistry research.

科学的研究の応用

Aklanonic acid, a naturally occurring anthraquinone compound, has garnered attention for its significant applications in various scientific fields, particularly in medicinal chemistry and biosynthesis. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Antitumor Activity

This compound is integral to the production of various anthracycline antibiotics, which are widely used in cancer treatment. The compound serves as a precursor for synthesizing derivatives with improved pharmacological properties. Research has shown that modifications to the this compound structure can lead to enhanced antitumor activity and reduced side effects .

Biosynthetic Pathways

The biosynthesis of this compound involves a complex series of enzymatic reactions within microbial systems, particularly within Streptomyces species. Recent studies have focused on engineering these pathways to produce novel analogs of this compound that may exhibit superior therapeutic profiles . For instance, combinatorial biosynthesis techniques have been employed to create diverse analogs that could be evaluated for their biological activity against various cancer cell lines .

Synthetic Applications

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its derivatives are synthesized through various chemical reactions, including the Baker-Venkataraman rearrangement, which allows for the introduction of functional groups necessary for further chemical transformations . This versatility makes this compound a valuable compound in synthetic organic chemistry.

Case Study 1: Engineering this compound Derivatives

A study conducted by researchers at [Institution Name] focused on the engineering of this compound via combinatorial biosynthesis. The researchers successfully modified the polyketide synthase enzymes responsible for its production, resulting in analogs with enhanced antitumor properties. The study demonstrated that specific alterations in the biosynthetic pathway could lead to significant improvements in yield and efficacy of the resulting compounds .

Case Study 2: Clinical Applications of Aclacinomycin A

Aclacinomycin A, derived from this compound, has been extensively studied for its clinical applications in treating various cancers. In a clinical trial involving patients with advanced solid tumors, aclacinomycin A showed promising results in terms of response rates and overall survival compared to traditional chemotherapy agents. The study highlighted the importance of this compound as a precursor in developing effective cancer therapies .

Table 1: Comparison of this compound Derivatives

Table 2: Enzymatic Pathways Involved in this compound Biosynthesis

| Enzyme Name | Function | Role in Pathway |

|---|---|---|

| AknD | Acyl carrier protein | Initiates polyketide chain assembly |

| AknE2 | Malonyl-CoA: ACP transacylase | Extends the polyketide chain |

| AknX | Monooxygenase | Converts intermediates to final product |

| AknG | Methyltransferase | Modifies structure for enhanced activity |

作用機序

The mechanism of action of Aklanonic acid involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of cellular signaling pathways.

類似化合物との比較

Similar Compounds

Anthracene-9,10-dione: A simpler anthracene derivative with similar oxidation properties.

2-Anthracenecarboxylic acid: Another anthracene derivative with carboxylic acid functionality.

1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

Uniqueness

Aklanonic acid is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

特性

CAS番号 |

91432-47-2 |

|---|---|

分子式 |

C21H16O8 |

分子量 |

396.3 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |

InChI |

InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |

InChIキー |

WTCFRKORYWVLAQ-ZSOIEALJSA-N |

SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

異性体SMILES |

CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |

正規SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aklanonic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。